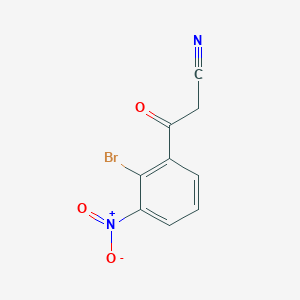

2-Bromo-3-nitrobenzoylacetonitrile

Description

Properties

Molecular Formula |

C9H5BrN2O3 |

|---|---|

Molecular Weight |

269.05 g/mol |

IUPAC Name |

3-(2-bromo-3-nitrophenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C9H5BrN2O3/c10-9-6(8(13)4-5-11)2-1-3-7(9)12(14)15/h1-3H,4H2 |

InChI Key |

KEKNIEVOPDEDQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-nitrobenzoylacetonitrile typically involves the bromination and nitration of benzoylacetonitrile. One common method includes the following steps:

Bromination: Benzoylacetonitrile is treated with bromine in the presence of a catalyst such as iron powder.

Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reagents are added in a controlled manner, and the reaction mixture is continuously monitored to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-nitrobenzoylacetonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoylacetonitriles with various functional groups.

Reduction: The major product is 2-Bromo-3-aminobenzoylacetonitrile.

Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-3-nitrobenzoylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrobenzoylacetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons

Positional Isomerism in Nitrobenzonitriles 2-Bromo-5-nitrobenzonitrile and 4-Bromo-2-nitrobenzonitrile share the molecular formula C₇H₃BrN₂O₂ but differ in substituent positions. The nitro (-NO₂) and bromine (-Br) groups in these isomers influence electronic effects (e.g., resonance and inductive interactions), altering reactivity in cross-coupling reactions or nucleophilic substitutions . Price and Availability: Only 2-Bromo-5-nitrobenzonitrile is commercially listed with a purity >98% and a price of JPY 11,000 for 5g, suggesting higher demand or synthesis complexity for this isomer .

Heterocyclic vs. Aromatic Systems

- 2-Bromo-3-methylpyridine (C₆H₆BrN) features a pyridine ring with bromine and methyl substituents. Unlike nitrobenzonitriles, pyridine derivatives exhibit basicity due to the nitrogen atom in the aromatic ring, making them suitable for catalysis or ligand synthesis .

- Safety Data: This compound’s Safety Data Sheet (SDS) complies with HazCom 2012 standards, emphasizing hazards like skin/eye irritation and respiratory sensitization .

Acetonitrile Derivatives 2-(4-Bromo-3-methylphenyl)acetonitrile (C₉H₈BrN) includes a benzyl cyanide group. Its structure enhances versatility in forming carbon-carbon bonds via cyano-group reactivity, useful in constructing heterocycles or pharmaceuticals .

Limitations and Knowledge Gaps

- No direct data on 2-Bromo-3-nitrobenzoylacetonitrile exists in the provided evidence, limiting precise comparisons.

- Price and purity details are absent for 4-Bromo-2-nitrobenzonitrile and acetonitrile derivatives, complicating economic or scalability assessments.

Biological Activity

2-Bromo-3-nitrobenzoylacetonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activities, including enzyme inhibition, antimicrobial properties, and other relevant pharmacological effects, supported by data tables and research findings.

The chemical structure of this compound can be described by its molecular formula . It features a bromine atom and a nitro group on the benzene ring, which are critical for its biological activity.

Enzyme Inhibition Activity

Recent studies have highlighted the enzyme inhibition potential of this compound, particularly against α-glucosidase, an enzyme involved in carbohydrate metabolism.

Table 1: Enzyme Inhibition Data

The compound exhibited an impressive IC50 value of 0.041 μM, indicating potent inhibition compared to acarbose, a standard antidiabetic drug. This suggests that modifications to the structure can enhance the inhibitory effects on α-glucosidase.

Antimicrobial Activity

In addition to enzyme inhibition, this compound has been evaluated for its antimicrobial properties. The presence of bromine and nitro groups may contribute to its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1 μg/mL | |

| Bacillus cereus | 4 μg/mL |

The compound displayed significant antimicrobial activity against both Gram-positive bacteria, with MIC values suggesting that it could serve as a lead compound for developing new antimicrobial agents.

Case Studies

A recent case study focused on the synthesis and biological evaluation of various derivatives of benzoylacetamides, including this compound. The study demonstrated that the introduction of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhanced biological activity significantly.

Findings from Case Studies:

- Enhanced Activity : The presence of bromine and nitro groups led to improved binding affinities in docking studies.

- Structure-Activity Relationship (SAR) : Variations in substituent positions affected the IC50 values significantly, indicating that careful modification can lead to compounds with superior biological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3-nitrobenzoylacetonitrile, and how can purity be optimized during synthesis?

- Methodological Answer : A plausible synthesis involves coupling 2-bromo-3-nitrobenzaldehyde (CAS [90407-21-9], >95% purity) with acetonitrile via a Knoevenagel condensation, using catalytic piperidine in ethanol under reflux . To optimize purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98% by area normalization). Similar bromo-nitro compounds in the Kanto catalog achieve >95% purity using these methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of / NMR to identify aromatic protons (δ 7.5–8.5 ppm) and nitrile groups (δ 115–120 ppm in ). IR spectroscopy can confirm the nitrile stretch (~2240 cm) and nitro group (~1520 cm). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z 281.95 (CHBrNO) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 0–6°C (as recommended for structurally similar nitroaromatics like 4-Bromo-3-nitroanisole) and monitor decomposition via TLC or HPLC at intervals (e.g., 1, 3, 6 months). Compare with ambient storage to identify degradation products such as de-brominated or reduced nitro derivatives .

Advanced Research Questions

Q. How does the electronic interplay between bromo and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, while the bromo substituent acts as a leaving group. In Suzuki-Miyaura couplings, use Pd(PPh) (5 mol%) with arylboronic acids in DMF/HO (3:1) at 80°C. Monitor regioselectivity via NMR; meta-substitution is favored due to the nitro group’s para-directing effect .

Q. What computational strategies can predict the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to map electrostatic potential surfaces and identify electron-deficient regions. For example, the nitrile group reduces electron density at the ortho position, directing EAS to the para position relative to the nitro group. Validate predictions with experimental nitration or sulfonation studies .

Q. How should researchers resolve contradictions in reported reaction yields for this compound-mediated heterocycle syntheses?

- Methodological Answer : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) frameworks. For instance, discrepancies in cyclocondensation yields may arise from trace moisture (which hydrolyzes nitriles); use molecular sieves in anhydrous DMSO to improve reproducibility. Cross-reference with purity data from suppliers (e.g., >95% HPLC in Kanto’s bromo-nitro compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.